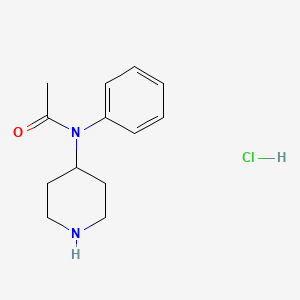

N-4-Piperidylacetanilide Hydrochloride

Description

Properties

IUPAC Name |

N-phenyl-N-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-11(16)15(12-5-3-2-4-6-12)13-7-9-14-10-8-13;/h2-6,13-14H,7-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFZXAYAYBMUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CCNCC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201038274 | |

| Record name | Acetyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201038274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22352-82-5 | |

| Record name | Acetyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201038274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Catalyst Selection

Temperature Control

Chemical Reactions Analysis

N-4-Piperidylacetanilide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different hydrolysis products.

Scientific Research Applications

Chemical Properties and Structure

N-4-Piperidylacetanilide Hydrochloride has the chemical formula and is classified as an acetanilide derivative. Its structure includes a piperidine ring, which contributes to its pharmacological properties.

Pharmacological Applications

-

Analgesic Properties :

- This compound has been studied for its analgesic effects. Research indicates that compounds with similar structures exhibit significant pain relief properties, making them potential candidates for pain management therapies.

-

Central Nervous System Effects :

- The compound has shown promise in modulating neurotransmitter systems, particularly those involved in pain perception and mood regulation. This suggests potential applications in treating conditions such as depression and anxiety.

-

Antimicrobial Activity :

- Preliminary studies have indicated that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or treatments for infections.

Case Studies

- A study published in a pharmaceutical journal investigated the analgesic efficacy of this compound in animal models. The results demonstrated a significant reduction in pain response compared to control groups, indicating its potential as a therapeutic agent for pain relief.

- Another research project examined the compound's effects on neurotransmitter levels in rat models. It was found to increase serotonin levels, suggesting its possible use in treating mood disorders.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-4-Piperidylacetanilide Hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Stability

- This compound : The acetanilide group promotes π-π interactions, enhancing stability in polar solvents. Its hydrochloride form accelerates nucleophilic attack in synthetic reactions .

- No significant oxidative or explosive hazards reported .

- 4-[(2-Nitrophenoxy)methyl]piperidine HCl: The nitro group’s electron-withdrawing nature reduces electron density on the piperidine ring, altering reactivity compared to electron-rich analogs like N-4-Piperidylacetanilide .

Biological Activity

N-4-Piperidylacetanilide Hydrochloride, a compound with the chemical formula C13H19ClN2O, is a piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an acetanilide moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological assays.

Antiviral Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown promising activity against HIV-1. In vitro assays indicated that certain analogs possess IC50 values in the nanomolar range, suggesting potent antiviral effects .

Analgesic Properties

Piperidine derivatives are often investigated for their analgesic properties. This compound has been associated with pain relief mechanisms, likely through modulation of opioid receptors. This compound's structural similarity to known analgesics suggests it may interact with the central nervous system to alleviate pain .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:

- Modulating neurotransmitter systems : Interactions with serotonin and dopamine receptors could influence mood and pain perception.

- Inhibiting viral replication : Similar compounds have been shown to interfere with viral entry or replication processes.

Case Study 1: Antiviral Efficacy

A study conducted on a series of piperidine derivatives, including this compound, highlighted its potential as an anti-HIV agent. The research involved testing various concentrations against HIV-infected cell lines, revealing that the compound effectively reduced viral load in a dose-dependent manner .

Case Study 2: Analgesic Effects in Animal Models

In animal models, this compound was administered to assess its analgesic efficacy. Results indicated a significant reduction in pain response compared to control groups, supporting its potential as a therapeutic agent for pain management .

Research Findings Summary Table

Q & A

Q. What are the key physicochemical properties of N-4-Piperidylacetanilide Hydrochloride, and how are they determined experimentally?

this compound (CAS 22352-82-5) is characterized by its molecular formula, melting point, and solubility. Key analytical methods include:

- Molecular weight determination : Mass spectrometry or calculated via stoichiometry (e.g., C13H17ClN2O, MW 264.74 g/mol, inferred from analogous piperidine derivatives ).

- Melting point analysis : Differential scanning calorimetry (DSC) or capillary methods, with comparisons to structurally related compounds (e.g., 4-Acetyl-4-phenylpiperidine hydrochloride, mp 232–234°C ).

- Solubility profiling : Conducted in polar (water, ethanol) and nonpolar solvents (DMSO) under controlled pH and temperature.

Q. What synthetic routes are recommended for this compound?

Synthesis typically involves:

- Nucleophilic substitution : Reacting piperidine precursors with acetanilide derivatives in acidic media, followed by hydrochloride salt formation .

- Reductive amination : For intermediates requiring amine functionalization, using sodium cyanoborohydride or similar reducing agents .

- Purification : Column chromatography or recrystallization to achieve ≥95% purity, verified by HPLC .

Q. How should researchers validate the purity of this compound?

- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns, comparing retention times to reference standards .

- Spectroscopic analysis : FTIR for functional group verification (e.g., amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR for structural confirmation .

- Elemental analysis : Confirming C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies include:

- Repetitive recrystallization : Using solvents like ethanol/water mixtures to isolate pure crystalline forms .

- Thermogravimetric analysis (TGA) : To detect hydrate or solvate formation affecting thermal properties .

- Cross-lab validation : Collaborative studies using standardized protocols (e.g., NIH preclinical guidelines ).

Q. What experimental design considerations are critical for studying the stability of this compound under varying conditions?

- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then monitor degradation via HPLC-MS to identify breakdown products .

- pH stability : Assess solubility and integrity in buffers (pH 1–13) over 24–72 hours .

- Long-term storage : Use desiccators with silica gel and inert atmospheres (argon) to prevent hydrolysis .

Q. How can researchers optimize reaction yields while minimizing byproducts in N-4-Piperidylacetanilide synthesis?

- Catalyst screening : Test palladium or nickel catalysts for coupling reactions to reduce side products .

- Kinetic monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to identify robust conditions .

Q. What safety protocols are essential for handling this compound in aqueous solutions?

- PPE requirements : Nitrile gloves, lab coats, and goggles; fume hood use for aerosol prevention .

- Spill management : Neutralize with sodium bicarbonate, followed by absorption with vermiculite .

- Waste disposal : Segregate halogenated waste per EPA guidelines, incineration recommended .

Methodological Notes

- Contradictory data : Cross-validate using multiple techniques (e.g., DSC for melting points alongside TGA ).

- Reaction optimization : Prioritize green chemistry principles (e.g., solvent-free synthesis) where feasible .

- Safety compliance : Align with GHS classifications (e.g., H315, H319 for skin/eye irritation) and OSHA standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.